molecular formula C10H15N3O3S B2579555 2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034527-41-6

2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2579555
CAS RN: 2034527-41-6
M. Wt: 257.31
InChI Key: HZFVPFMBFKZLLU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” are not mentioned in the search results. Detailed information about its reactivity might be found in specialized chemical databases or scientific literature .

Scientific Research Applications

Synthesis Methodologies

  • Microwave-Assisted Synthesis : Matloobi and Kappe (2007) developed an efficient microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, including steps that involve the use of 2-methylsulfonyl-pyrimidines as precursors. This process highlights the versatility of pyrimidine derivatives in chemical synthesis through rapid, efficient methods Matloobi & Kappe, 2007.
  • Chemically Enabled Synthesis : Humphries, Do, and Wilhite (2009) discussed the synthesis of 2-amino-4-heteroarylpyrimidines through SNAr reactions with 2-methylsulfonylpyrimidines, showcasing the chemical versatility of pyrimidine derivatives in creating complex structures Humphries, Do, & Wilhite, 2009.

Antimicrobial Activities

  • Activated Nitriles in Heterocyclic Chemistry : Ammar et al. (2004) prepared novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety with antimicrobial activities, highlighting the potential of sulfonyl-containing pyrimidine derivatives in developing new antimicrobial agents Ammar et al., 2004.

Chemical Properties and Applications

  • Quantum Chemical and Molecular Dynamic Simulation : Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron, demonstrating the applicability of pyrimidine derivatives in corrosion inhibition Kaya et al., 2016.
  • Crystal Structure Analysis : Kumar et al. (2012) described the crystal structure of a compound containing a piperidine and pyrimidine unit, providing insights into the structural characteristics and potential interactions in solid-state chemistry Kumar et al., 2012.

Mechanism of Action

The mechanism of action of “2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is not specified in the search results. This could be due to the compound being relatively unknown or not widely studied .

Safety and Hazards

The safety and hazards associated with “2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-7-2-4-9(8-13)16-10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFVPFMBFKZLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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